(4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEKCLRYHZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Metal Exchange and Borylation
One of the classical routes involves the halogen-metal exchange of pyridinyl halides, followed by borylation:
- Step 1: Synthesis of 3-halopyridine derivatives (e.g., 3-chloro, 3-bromo, or 3-iodo compounds) with the desired substitutions, such as ethoxy and methyl groups at specific positions.
- Step 2: Metal-halogen exchange is performed using organolithium or Grignard reagents (e.g., n-BuLi or i-PrMgCl) at low temperatures to generate a pyridinyl lithium or magnesium intermediate.
- Step 3: The intermediate reacts with trialkylborates (e.g., trimethylborate, B(OCH3)3) to form the boronic ester, which upon hydrolysis yields the boronic acid.
- Solvent: Tetrahydrofuran (THF)
- Temperature: -78°C to room temperature
- Reagents: n-Butyllithium or similar, trialkylborates
- Hydrolysis: Aqueous acid work-up (e.g., HCl)
This method is effective for introducing boronic groups onto pyridine rings with high regioselectivity, especially when halogen substituents are positioned appropriately.
Directed Ortho-Metalation (DoM) Followed by Boronylation
This approach leverages the directing effects of substituents on the pyridine ring:
- Step 1: Use of a directing group (such as a nitrogen protecting group or existing substituents) to facilitate ortho-metalation at the 3-position.
- Step 2: Treatment with a strong base (e.g., sec-butyllithium) in a polar aprotic solvent (e.g., THF) at low temperature to generate a metalated intermediate specifically at the ortho position.
- Step 3: Borylation is achieved by adding trialkylborates or boron reagents like boron tribromide (BBr3), which reacts with the metalated intermediate to form a boronated pyridine.
- Step 4: Hydrolysis yields the boronic acid.
Research indicates that the presence of a directing group enhances regioselectivity, making this method suitable for synthesizing substituted pyridinylboronic acids, including the ethoxy and methyl groups at specific positions.
Palladium-Catalyzed Cross-Coupling with Boron Reagents
The Suzuki-Miyaura coupling is a versatile method for synthesizing boronic acids:
- Step 1: Synthesis of 3-halopyridine derivatives with the desired substituents.
- Step 2: Coupling with boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and a base (potassium carbonate, sodium hydroxide).
- Step 3: The reaction proceeds via transmetalation and reductive elimination, forming the C-B bond directly on the pyridine ring.
This method is highly efficient for functionalizing pyridine rings and is adaptable to various substituents, including ethoxy and methyl groups.
Organotin-Mediated Synthesis
An alternative route involves organotin intermediates:
- Step 1: Synthesis of pyridine derivatives bearing tin groups (e.g., stannylpyridines).
- Step 2: Reaction with boron reagents like boron tribromide or trialkylborates to transfer the boron moiety.
- Step 3: Hydrolysis yields the boronic acid.
This method is less common due to toxicity concerns but remains useful in specialized contexts.
Research Findings and Notes
- Recent advances have optimized the Suzuki-Miyaura coupling for pyridinylboronic acids, emphasizing milder conditions and higher selectivity.
- The use of directing groups in ortho-metalation enhances regioselectivity, especially for complex substituted pyridines.
- Hydrolysis of boronate esters or cyclic borates derived from these methods reliably yields the free boronic acid.
- Industrial synthesis often combines these methods with purification steps such as crystallization and chromatography to meet purity standards.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .
Scientific Research Applications
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Ethoxy-6-methylpyridin-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors . The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The following pyridinyl boronic acids share structural similarities with (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, differing primarily in substituent type, position, and electronic properties:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (6-Ethoxypyridin-3-yl)boronic acid | Ethoxy (6), H (4) | C₇H₁₀BNO₃ | 167.97 | Intermediate in Suzuki-Miyaura coupling |
| (6-Amino-5-methylpyridin-3-yl)boronic acid | Amino (6), Methyl (5) | C₆H₉BN₂O₂ | 151.96 | Potential protease inhibitor candidate |
| (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid | Methoxy (2), CF₃ (6) | C₇H₇BF₃NO₃ | 220.94 | Enhanced lipophilicity for membrane targets |
| [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | 4-Methylpiperazinyl (6) | C₁₁H₁₇BN₃O₂ | 249.10 | Improved solubility in aqueous media |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid increases electron deficiency at the pyridine ring, which may stabilize interactions with serine proteases or β-lactamases .
- Hydrogen-Bonding Capacity: The amino group in (6-Amino-5-methylpyridin-3-yl)boronic acid introduces additional hydrogen-bonding sites, beneficial for targeting enzymes like SARS-CoV-2 3CLpro .
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in triple-negative breast cancer (4T1) cells .
- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in the same model .
- Pyridinyl analogs: Substitutions like methoxy or amino groups may enhance cell permeability but require empirical validation.
Enzyme Inhibition
Boronic acids with pyridine scaffolds show promise as enzyme inhibitors:
- Bifunctional aryl boronic acids : FL-166 (a bifunctional aryl boronic acid) inhibits SARS-CoV-2 3CLpro with Ki = 40 nM .
- Meta-substituted aryl boronic acids : IC₅₀ values of 20–30 µM against Streptococcus pneumoniae penicillin-binding proteins (PBPs) .
- Aliphatic boronic acids: Limited activity against PBP1b, highlighting the importance of aromatic systems for target engagement .
Solubility and Stability
- Hydrophobic Substituents : Methyl and ethoxy groups in this compound confer moderate lipophilicity, balancing solubility in organic solvents and aqueous buffers.
- Precipitation Issues : Analogous compounds like pyren-1-yl boronic acid precipitate in RPMI culture medium, limiting in vitro utility .
Biological Activity
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in research and medicine.
Target of Action
The primary target of this compound is its role in the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for synthesizing biaryl compounds, which have diverse applications in medicinal chemistry and materials science .
Mode of Action
The compound acts as a nucleophile in transmetalation processes, facilitating the transfer of organic groups from boron to palladium. This interaction is vital for forming new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
This compound exhibits significant biochemical properties that make it a valuable tool in research:
- Enzyme Interaction : The boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .
- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to modulate kinase and phosphatase activity, leading to changes in phosphorylation states of signaling proteins .
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Gene Expression : By interacting with transcription factors, this compound can alter the expression levels of genes involved in cell growth, differentiation, and apoptosis .
- Metabolic Pathways : It can inhibit or activate specific enzymes, thus affecting metabolic pathways crucial for cellular function .
Temporal and Dosage Effects
Temporal Effects in Laboratory Settings
The stability of this compound under laboratory conditions allows for consistent results in experiments. However, it can undergo hydrolysis in aqueous solutions, leading to the formation of derivatives that may exhibit different biological activities over time .
Dosage Effects in Animal Models
The biological effects vary with dosage; low doses may have minimal impact while higher doses can lead to significant alterations in cell signaling and metabolism. Studies have indicated potential toxicity at elevated levels, including organ damage .
Applications in Scientific Research
This compound has diverse applications across various fields:
| Field | Application |
|---|---|
| Chemistry | Used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |
| Biology | A tool for studying enzyme mechanisms and developing boron-containing drugs. |
| Industry | Employed in producing advanced materials like polymers and optoelectronic devices. |
Case Studies
- Cytotoxicity Studies : Research on analogs of Combretastatin A-4, which include boronic acid groups similar to this compound, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. These studies highlighted the importance of structural modifications on biological activity .
- Enzyme Inhibition Research : The compound has been utilized to investigate its inhibitory effects on serine proteases by forming covalent bonds with active site residues. This property underscores its potential as a therapeutic agent targeting specific enzymes involved in disease processes .
Q & A
Basic: What are the primary synthetic routes for (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, and how are reaction conditions optimized?
The synthesis commonly employs Suzuki-Miyaura coupling , where a pyridine derivative reacts with a boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under inert atmospheres to prevent oxidation . Microwave-assisted synthesis is an alternative method to enhance yields (up to 85%) and reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) . Key optimizations include solvent selection (e.g., THF or DMF), temperature control (40–80°C), and catalyst loading (1–5 mol%). Post-synthesis purification involves solvent extraction and crystallization to achieve >98% purity .
Basic: What key chemical reactions are facilitated by this boronic acid, and what are the associated reagents?
The boronic acid group enables:
- Suzuki-Miyaura Coupling : Forms C–C bonds with aryl halides using Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., Na₂CO₃) .
- Oxidation : Converts to boronic esters using H₂O₂ or peracids .
- Reduction : Transforms into borinic acids via LiAlH₄ or NaBH₄ .
- Diol Binding : Reversible interaction with sugars (e.g., glucose, fructose) at physiological pH, useful in sensor design .
Basic: What purification and stabilization techniques are critical for handling this compound?
- Purification : Solvent extraction (e.g., ethyl acetate/water) removes unreacted precursors, followed by crystallization (e.g., using hexane/EtOAc) .
- Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent boroxine formation (dehydration trimerization). Derivatization with diols (e.g., 2,3-butanediol) stabilizes the boronic acid for MALDI-MS analysis .
Advanced: How can researchers investigate its interactions with glycoproteins or sugars, and what methodological challenges arise?
- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran-coated gold surfaces to measure glycoprotein binding kinetics (e.g., RNAse B). Buffer pH (7.4–9.0) and ionic strength significantly affect selectivity .
- Stopped-Flow Kinetics : Quantify sugar-binding rates (e.g., kon for D-fructose ≈ 10³ M⁻¹s⁻¹) .
- Challenges : Non-specific secondary interactions (e.g., hydrophobic effects) may skew results. Use competitive elution (borate buffer, pH 10) to improve specificity .
Advanced: What methodologies support its application in anticancer drug discovery?
- In Vitro Assays : Test cytotoxicity against glioblastoma cells (e.g., U87-MG) via MTT assays, with IC₅₀ values compared to controls .
- Rational Design : Incorporate the boronic acid as a bioisostere for carboxyl groups or transition-state analogs in protease inhibitors (e.g., bortezomib derivatives) .
- SAR Studies : Modify substituents (ethoxy vs. methoxy) to optimize binding to cancer targets (e.g., HER2 kinase) .
Advanced: How do analytical challenges like boroxine formation impact characterization, and how are they addressed?
- MALDI-MS Issues : Dehydration during ionization forms boroxines (m/z = 3M–3H₂O), complicating mass analysis. Solutions include derivatization with diols (e.g., mannitol) to stabilize the boronic ester .
- LC-MS/MS Quantification : Detect impurities (e.g., genotoxic boronic acids) at <1 ppm using MRM mode (e.g., m/z 121→77 transition) with a LOD of 0.05 ppm .
Advanced: What advanced structural analysis techniques elucidate its reactivity and electronic properties?
- DFT Calculations : Predict bond dissociation energies (BDEs) and Fukui indices to identify reactive sites .
- NMR Titration : Measure ¹¹B NMR shifts (e.g., δ 30 ppm at pH 7 vs. δ 18 ppm at pH 10) to assess pKa (~8.5) and protonation states .
- X-ray Crystallography : Resolve steric effects from the ethoxy-methyl substituents, revealing dihedral angles (~15°) that influence coupling efficiency .
Advanced: How do pH and solvent conditions affect its stability in aqueous solutions?
- pH-Dependent Stability : At pH < 7, protonation of the boronic acid (B(OH)₂ → B(OH)₃⁻) reduces reactivity. Above pH 9, boronate ester formation dominates .
- Solvent Effects : Aqueous DMSO (10% v/v) minimizes aggregation, while polar aprotic solvents (e.g., DMF) enhance solubility for Suzuki reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
